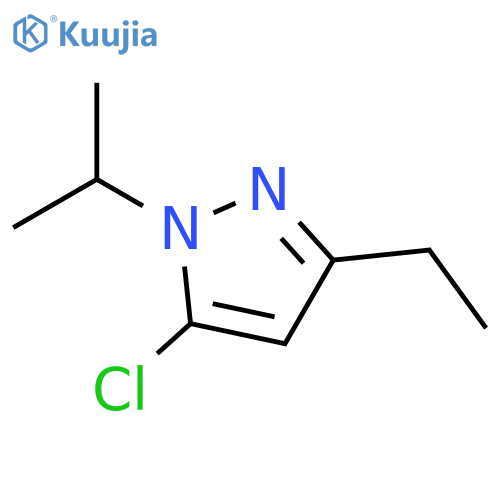

Cas no 1483019-03-9 (5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole)

1483019-03-9 structure

商品名:5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole

CAS番号:1483019-03-9

MF:C8H13ClN2

メガワット:172.655220746994

MDL:MFCD21667718

CID:5244558

5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole, 5-chloro-3-ethyl-1-(1-methylethyl)-

- 5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole

-

- MDL: MFCD21667718

- インチ: 1S/C8H13ClN2/c1-4-7-5-8(9)11(10-7)6(2)3/h5-6H,4H2,1-3H3

- InChIKey: LEIMXSNZCIBJRQ-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)C)C(Cl)=CC(CC)=N1

5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-255655-1.0g |

5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole |

1483019-03-9 | 1.0g |

$739.0 | 2023-03-01 | ||

| Enamine | EN300-255655-1g |

5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole |

1483019-03-9 | 1g |

$739.0 | 2023-09-14 | ||

| Enamine | EN300-255655-2.5g |

5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole |

1483019-03-9 | 2.5g |

$1531.0 | 2023-09-14 | ||

| Enamine | EN300-255655-5.0g |

5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole |

1483019-03-9 | 5.0g |

$1939.0 | 2023-03-01 | ||

| Enamine | EN300-255655-5g |

5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole |

1483019-03-9 | 5g |

$1939.0 | 2023-09-14 | ||

| Enamine | EN300-255655-10g |

5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole |

1483019-03-9 | 10g |

$2438.0 | 2023-09-14 | ||

| Enamine | EN300-255655-10.0g |

5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole |

1483019-03-9 | 10.0g |

$2438.0 | 2023-03-01 |

5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole 関連文献

-

2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

1483019-03-9 (5-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole) 関連製品

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 307-59-5(perfluorododecane)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬